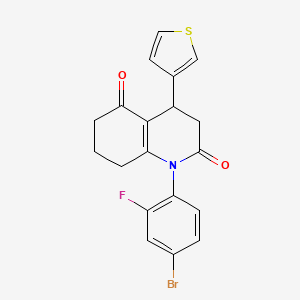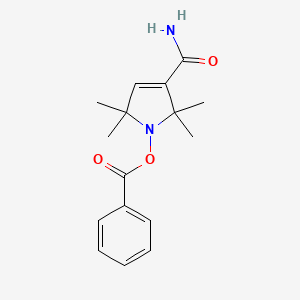![molecular formula C24H30N2O3S B11502376 Ethyl 2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl}acetate](/img/structure/B11502376.png)
Ethyl 2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-2-ylsulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production: As of now, there is no established industrial-scale production method for Ethyl 2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl}acetate. Its rarity and complexity likely limit large-scale production.
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution. detailed studies are lacking. Researchers would need to investigate its behavior under different conditions.
Common Reagents: While specific reagents are not documented, typical reagents for similar spiro compounds could be employed. These might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., alkyl halides).
Major Products: The major products resulting from these reactions would depend on the specific reaction conditions. Further experimental work is necessary to elucidate these details.
Scientific Research Applications
Chemistry: Researchers may explore its potential as a building block for novel spiro compounds or investigate its reactivity in various chemical transformations.
Biology and Medicine: Given its unique structure, Ethyl 2-{4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-ylsulfanyl}acetate could serve as a lead compound for drug discovery. Its biological activity remains unexplored, making it an intriguing target for further investigation.
Industry: While no specific applications exist, its spirocyclic nature could find use in materials science or specialty chemicals.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unknown. Researchers would need to study its interactions with biological targets and pathways to unravel its mode of action.
Comparison with Similar Compounds
Unfortunately, direct comparisons with similar compounds are scarce due to its unique structure. Researchers should explore related spiro compounds to highlight its distinct features.
Properties
Molecular Formula |
C24H30N2O3S |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
ethyl 2-(4-oxo-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate |
InChI |
InChI=1S/C24H30N2O3S/c1-3-14-26-22(28)20-21(25-23(26)30-16-19(27)29-4-2)18-11-7-6-10-17(18)15-24(20)12-8-5-9-13-24/h6-7,10-11H,3-5,8-9,12-16H2,1-2H3 |
InChI Key |
YVJFVYYCENXVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Ethoxyphenyl)-3-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B11502301.png)
![2-[(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-(piperidin-1-yl)cyclohex-2-en-1-one](/img/structure/B11502311.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-nitrobenzenesulfonamide](/img/structure/B11502328.png)
![(4-{3-acetyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid](/img/structure/B11502333.png)
![5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11502348.png)

![ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B11502352.png)
![5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11502354.png)
![2'-amino-5-fluoro-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11502360.png)
![6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11502374.png)

![2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-1-(morpholin-4-yl)ethanone](/img/structure/B11502380.png)

